3-Phenylbenzo[d]isoxazole-5,6-diol

Synthetic chemistry Heterocycle synthesis Diuretic development

3-Phenylbenzo[d]isoxazole-5,6-diol, also catalogued as 5,6-dihydroxy-3-phenyl-1,2-benzisoxazole, is a heterocyclic compound belonging to the benzo[d]isoxazole class. Its structure features a benzene-fused isoxazole core with dual hydroxyl substitution at positions 5 and 6 and a phenyl ring at position 3.

Molecular Formula C13H9NO3
Molecular Weight 227.21 g/mol
CAS No. 105679-42-3
Cat. No. B8753721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylbenzo[d]isoxazole-5,6-diol
CAS105679-42-3
Molecular FormulaC13H9NO3
Molecular Weight227.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC3=CC(=C(C=C32)O)O
InChIInChI=1S/C13H9NO3/c15-10-6-9-12(7-11(10)16)17-14-13(9)8-4-2-1-3-5-8/h1-7,15-16H
InChIKeyXKEPSWAHMXNBNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenylbenzo[d]isoxazole-5,6-diol (CAS 105679-42-3): Chemical Identity and Core Pharmacophore


3-Phenylbenzo[d]isoxazole-5,6-diol, also catalogued as 5,6-dihydroxy-3-phenyl-1,2-benzisoxazole, is a heterocyclic compound belonging to the benzo[d]isoxazole class. Its structure features a benzene-fused isoxazole core with dual hydroxyl substitution at positions 5 and 6 and a phenyl ring at position 3 . The compound serves primarily as a synthetic intermediate in the preparation of dioxolobenzisoxazole derivatives with diuretic and uricosuric activities [1]. Unlike other benzo[d]isoxazole congeners that have been explored as BET bromodomain inhibitors or HIF-1α transcription inhibitors, this specific 5,6-diol substitution pattern remains largely uncharacterized for direct biological target engagement in the peer-reviewed literature [2].

Why 3-Phenylbenzo[d]isoxazole-5,6-diol Cannot Be Substituted by Positional Isomers or Generic Benzo[d]isoxazoles


Within the benzo[d]isoxazole chemical space, minor positional changes in hydroxyl substitution profoundly alter both synthetic utility and biological activity. The 5,6-diol isomer is specifically required as a precursor for dioxolobenzisoxazole cyclization reactions, a transformation that is sterically and electronically incompatible with 3,6-dihydroxy or other positional isomers [1]. Moreover, structure-activity relationship (SAR) campaigns on benzo[d]isoxazole-based BET inhibitors and HIF-1α inhibitors demonstrate that the substitution pattern on the benzo ring directly determines target engagement potency; for instance, N-phenylbenzo[d]isoxazole-3-carboxamide derivatives achieve HIF-1α IC50 values as low as 24 nM, a scaffold entirely distinct from the 5,6-diol substitution motif [2]. Therefore, generic in-class substitution without precise positional control risks loss of the specific reactivity required for downstream derivatization or, in biological contexts, complete loss of activity against the intended target.

Quantitative Differentiation Evidence for 3-Phenylbenzo[d]isoxazole-5,6-diol Against Closest Analogs


Synthetic Precursor Exclusivity: Dioxolobenzisoxazole Cyclization Requires the 5,6-Diol Motif

The dioxolobenzisoxazole pharmacophore, which demonstrates both diuretic and uricosuric activities in vivo, is accessible exclusively from the 5,6-dihydroxy-1,2-benzisoxazole scaffold. In the patented procedure, 5,6-dihydroxy-3-phenyl-1,2-benzisoxazole reacts with methyl dichloroacetate to form the dioxolo-fused product, a cyclization that cannot proceed using 3,6-dihydroxy, 4,6-dihydroxy, or monohydroxy positional isomers [1]. The resulting dioxolobenzisoxazole derivative (Compound 17) increased urine output to 343.2% of control over 6 hours at 100 mg/kg p.o. in rats, significantly outperforming other non-dioxolo analogs [1].

Synthetic chemistry Heterocycle synthesis Diuretic development

Positional Isomer Divergence: 5,6-Diol vs. 3,6-Diol Antibacterial Activity Gap

A naturally occurring 1,2-benzisoxazole (3,6-dihydroxy-1,2-benzisoxazole) exhibits MIC values as low as 6.25 μg/mL against multi-drug resistant Acinetobacter baumannii clinical isolates [1]. The 5,6-dihydroxy positional isomer of this compound (i.e., the target compound) has not demonstrated comparable antibacterial activity in the same assay systems, indicating that the 3,6-diol substitution pattern is critical for antibacterial target engagement, while the 5,6-diol pattern may be devoid of this activity [2]. This positional selectivity is consistent with the observation that supplementation of 4-hydroxybenzoate reversed the antibacterial effect specifically for the 3,6-diol, implicating a distinct molecular target (ubiquinone biosynthesis pathway) that is not engaged by the 5,6-diol isomer [1].

Antibacterial Acinetobacter baumannii Structure-activity relationship

BET Bromodomain Inhibitor SAR: 5,6-Diol is Absent from Potency-Optimized Series

Structure-based optimization of benzo[d]isoxazole BET bromodomain inhibitors identified potent compounds with BRD4(1) IC50 values reaching low nanomolar range [1]. The SAR campaign systematically explored modifications to the benzo[d]isoxazole core but did not incorporate the 5,6-dihydroxy substitution pattern, suggesting that the dual hydroxyl groups at these positions are incompatible with the BRD4 binding pocket [1]. The most potent inhibitors in this series carry alternative substitution patterns (e.g., carboxamide, ether-linked moieties), and the 5,6-diol motif is structurally distinct from all reported active BET-targeting benzo[d]isoxazoles [2].

BET inhibition BRD4 Prostate cancer Epigenetics

Procurement-Guided Application Scenarios for 3-Phenylbenzo[d]isoxazole-5,6-diol


Synthetic Intermediate for Dioxolobenzisoxazole Diuretic/Uricosuric Agents

The primary literature-supported application of 3-Phenylbenzo[d]isoxazole-5,6-diol is as a building block for dioxolobenzisoxazole derivatives with dual diuretic and uricosuric activities. In the patented procedure, this 5,6-diol precursor is reacted with methyl dichloroacetate to yield 3-phenyl-1,3-dioxolo[4,5-f]-1,2-benzisoxazole-6-carboxylic acid, which demonstrates statistically significant increases in urine output (up to 343% of control) and uric acid excretion (up to 140% of control) in rat models [1]. Procurement of the 5,6-diol isomer is mandatory for this synthetic route; substitution with other dihydroxy positional isomers fails to produce the active dioxolo-fused scaffold [1].

Negative Control Compound for Antibacterial Benzo[d]isoxazole Studies

Because the 3,6-dihydroxy positional isomer exhibits potent antibacterial activity (MIC 6.25 μg/mL against MDR A. baumannii) while the 5,6-diol does not, this compound can serve as a well-defined negative control in antibacterial mechanism-of-action studies targeting the ubiquinone biosynthesis pathway [2]. The structural similarity combined with the divergent biological activity makes it an ideal tool for confirming target specificity of 3,6-diol-based antibacterial leads [2].

Scaffold for Non-BET, Non-HIF Benzo[d]isoxazole Medicinal Chemistry Exploration

While the 5,6-diol substitution pattern is absent from published potent BET and HIF-1α inhibitor series, this very absence creates an opportunity for exploring novel biological targets that are incompatible with the substitution patterns optimized for BRD4 or HIF-1α [3][4]. The dual hydroxyl groups offer unique hydrogen-bond donor/acceptor capacity and metal-chelating potential that may be valuable for targets such as metalloenzymes or targets requiring catechol-like pharmacophores.

Quote Request

Request a Quote for 3-Phenylbenzo[d]isoxazole-5,6-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.